molecular formula C17H17ClN2O4S2 B2965651 Ethyl 6-acetyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 864858-15-1

Ethyl 6-acetyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2965651
CAS No.: 864858-15-1
M. Wt: 412.9
InChI Key: UFBRFCPUZICDNE-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydrothieno[2,3-c]pyridine family, characterized by a bicyclic scaffold combining thiophene and pyridine moieties. Key structural features include:

  • 6-Acetyl group: Enhances lipophilicity and influences conformational stability.
  • Ethyl carboxylate ester: Modulates solubility and metabolic stability.

Properties

IUPAC Name

ethyl 6-acetyl-2-[(5-chlorothiophene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S2/c1-3-24-17(23)14-10-6-7-20(9(2)21)8-12(10)26-16(14)19-15(22)11-4-5-13(18)25-11/h4-5H,3,6-8H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBRFCPUZICDNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-acetyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various cellular pathways, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C_{15}H_{16}ClN_{3}O_{4}S
  • Molecular Weight : 353.81 g/mol

This compound contains a thiophene ring and a tetrahydrothieno-pyridine moiety, which may contribute to its biological activities.

Research indicates that compounds with similar structures often interact with various biological targets. For instance, studies on related thiophene-based compounds have shown their ability to inhibit key signaling pathways involved in cancer progression.

  • Inhibition of PI3K/Akt Pathway : Similar compounds have been shown to inhibit the phosphoinositide 3-kinase (PI3K)/Akt pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells .
  • JNK Activation : The activation of c-Jun N-terminal kinase (JNK) has been implicated in the mechanism by which these compounds induce cell death through repression of Akt and mTOR pathways .

Biological Activity and Case Studies

Several studies have explored the biological activity of related compounds and their implications for therapeutic applications:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anticancer ActivityInduces apoptosis in cancer cell lines (e.g., PC-3 and MCF-7)
Inhibition of Cell ProliferationReduces proliferation rates through modulation of signaling pathways
JNK Pathway ActivationActivates JNK leading to downstream effects on cell survival

Research Findings

  • Cell Cycle Analysis : In vitro studies demonstrated that this compound induces cell cycle arrest in cancer cells. This effect is likely mediated through the inhibition of the PI3K/Akt pathway and subsequent activation of stress response pathways like JNK .
  • Synergistic Effects : Preliminary data suggest that this compound may work synergistically with other chemotherapeutics (e.g., paclitaxel), enhancing its efficacy against resistant cancer cell lines .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The tetrahydrothieno[2,3-c]pyridine core allows extensive derivatization. Below is a comparative analysis of substituents and their impacts:

Table 1: Substituent Variations in Key Analogs
Compound Name Position 2 Substituent Position 6 Substituent Key Features Reference
Target Compound 5-Chlorothiophene-2-carboxamido Acetyl Chlorine enhances electronegativity; acetyl increases lipophilicity. N/A
Ethyl 6-methyl-2-(3-phenylthioureido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate Phenylthioureido Methyl Methyl group reduces steric hindrance; thioureido may enhance H-bonding.
Methyl 6-acetyl-2-((3,4,5-trimethoxyphenyl)amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate 3,4,5-Trimethoxyanilino Acetyl Trimethoxy groups improve antitubulin activity; acetyl stabilizes conformation.
Ethyl 6-benzyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate Thiophene-2-carboxamido Benzyl Benzyl enhances aromatic interactions; lacks chloro substituent.
Key Observations:
  • Position 2: The 5-chlorothiophene-2-carboxamido group in the target compound introduces a halogen atom, which may improve binding affinity via hydrophobic or electronic interactions compared to non-halogenated analogs (e.g., thiophene-2-carboxamido in ) .
Key Insights:
  • Antitubulin Potential: The acetyl group at C6 aligns with , where acetyl/trimethoxyanilino hybrids showed antitubulin activity (IC50 values in nM range) .
Key Notes:
  • Synthesis : The target compound likely follows analogous amide coupling strategies () but requires 5-chlorothiophene-2-carboxylic acid as a precursor.
  • Purification : Chromatographic methods () are preferred for acetylated derivatives due to increased complexity.

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